molecular formula C10H18O2 B094515 Oxiranepropanol,alpha-ethenyl-alpha,3,3-trimethyl-(9CI) CAS No. 15249-35-1

Oxiranepropanol,alpha-ethenyl-alpha,3,3-trimethyl-(9CI)

Cat. No.: B094515
CAS No.: 15249-35-1
M. Wt: 170.25 g/mol
InChI Key: SATQWIIUJKWZNO-UHFFFAOYSA-N
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Description

Oxiranepropanol,alpha-ethenyl-alpha,3,3-trimethyl-(9CI) is an organic compound characterized by the presence of an oxirane ring (epoxide) and a hydroxyl group attached to a pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxiranepropanol,alpha-ethenyl-alpha,3,3-trimethyl-(9CI) typically involves the epoxidation of alkenes. One common method is the reaction of citronellal with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at low temperatures. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to yield the desired epoxide .

Industrial Production Methods: Industrial production of this compound may involve similar epoxidation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted alcohols or ethers.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: Research has explored its potential as a bioactive compound with antimicrobial and antifungal properties . It is also studied for its role in inhibiting specific enzymes and pathways in biological systems.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structural features make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of Oxiranepropanol,alpha-ethenyl-alpha,3,3-trimethyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: Oxiranepropanol,alpha-ethenyl-alpha,3,3-trimethyl-(9CI) is unique due to its combination of an oxirane ring and a pentene chain with a hydroxyl group

Properties

IUPAC Name

5-(3,3-dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-5-10(4,11)7-6-8-9(2,3)12-8/h5,8,11H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATQWIIUJKWZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)CCC(C)(C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxiranepropanol,alpha-ethenyl-alpha,3,3-trimethyl-(9CI)

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